molecular formula C19H15N3O3S B2415611 (5E)-5-Benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one CAS No. 327090-70-0

(5E)-5-Benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one

Cat. No.: B2415611
CAS No.: 327090-70-0
M. Wt: 365.41
InChI Key: SXRKRWONZCOWKI-UHFFFAOYSA-N
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Description

(5E)-5-Benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its complex structure, which includes a thiazolidinone core, a benzylidene group, a nitrophenyl group, and a prop-2-enyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-Benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolidinone core and benzaldehyde in the presence of a base such as sodium hydroxide.

    Addition of Nitrophenyl Group: The nitrophenyl group is incorporated through a nucleophilic substitution reaction using a nitrophenyl halide.

    Attachment of Prop-2-enyl Group: The prop-2-enyl group is added via a Michael addition reaction using an appropriate enone.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under hydrogenation conditions.

    Substitution: The benzylidene and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas are common.

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-Benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one involves interaction with various molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) in the case of anti-inflammatory activity.

    Pathways: Inhibition of key signaling pathways involved in cell proliferation and inflammation, such as the NF-κB pathway.

Comparison with Similar Compounds

  • (5E)-5-Benzylidene-2-(4-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one
  • (5E)-5-Benzylidene-2-(3-chlorophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one

Comparison:

  • Uniqueness: The presence of the 3-nitrophenyl group in (5E)-5-Benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one imparts unique electronic and steric properties, influencing its reactivity and biological activity.
  • Activity: Variations in the substituents (e.g., nitro vs. chloro) can lead to differences in biological activity and selectivity towards specific targets.

Properties

IUPAC Name

(5E)-5-benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-2-11-21-18(23)17(12-14-7-4-3-5-8-14)26-19(21)20-15-9-6-10-16(13-15)22(24)25/h2-10,12-13H,1,11H2/b17-12+,20-19?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRKRWONZCOWKI-NETLLJLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=CC=C2)SC1=NC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC=CC=C2)/SC1=NC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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